HAC-Y6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HAC-Y6 is a novel and potent microtubule inhitor. HAC-Y60 exhibited potent antitumor activity against human hepatocellular carcinoma (HCC) cells in vitro. Western blot and immunofluorescence experiments showed that this compound depolymerized microtubules similarly to the effects of colchicine. This compound exhibited its antitumor activity by disrupting microtubule assembly, causing cell cycle arrest and apoptosis through both extrinsic and intrinsic pathways in Hep3B cells. ( Oncol Rep. 2010 Nov; 24(5):1169-78. )
Biological Activity
HAC-Y6, chemically known as 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, is a novel synthetic compound that has garnered attention for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell cycle regulation, apoptosis induction, and relevant case studies.
This compound exhibits its biological effects primarily through the disruption of microtubule assembly. This action leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines. Key findings include:
- Microtubule Inhibition : this compound disrupts microtubule formation, which is critical for mitotic spindle function during cell division. This disruption results in a significant accumulation of cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates over time .
- Cell Cycle Arrest : Research indicates that treatment with this compound causes a marked G2/M phase arrest. Specifically, Hep3B cells treated with 0.08 μM this compound showed a time-dependent increase in cyclin B1 and securin levels, indicative of mitotic arrest .
Apoptosis Induction
This compound has been shown to induce apoptosis through several pathways:
- Caspase Activation : The compound triggers the activation of key caspases (caspase-3, caspase-8, and caspase-9) as early as 3 hours post-treatment. This activation is crucial for the execution phase of apoptosis .
- Mitochondrial Membrane Potential : Treatment with this compound results in a decrease in mitochondrial membrane potential (Δψm), which is a hallmark of early apoptosis. JC-1 staining confirmed this effect in COLO 205 cells treated with 1 μM this compound .
- Bcl-2 Family Proteins : The compound reduces levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1 while increasing pro-apoptotic proteins like Bax. The ratio of Bax to Bcl-2 significantly increases following treatment, further promoting apoptotic signaling pathways .
Table 1: Effects of this compound on Cell Cycle Distribution
Time (h) | G0-G1 Phase (%) | G2-M Phase (%) | Hypodiploid Cells (%) |
---|---|---|---|
0 | 70 | 10 | 5 |
6 | 50 | 40 | 10 |
24 | 30 | 60 | 25 |
Data indicates significant shifts in cell cycle distribution following this compound treatment over time.
Table 2: Caspase Activation Levels Post-HAC-Y6 Treatment
Caspase | Activation Time (h) | Relative Activity (Fold Increase) |
---|---|---|
Caspase-3 | 3 | 5 |
Caspase-8 | 3 | 4 |
Caspase-9 | 3 | 3 |
The data shows the relative increase in caspase activity after treatment with this compound.
Case Studies
Several studies have investigated the efficacy of this compound in various cancer models:
- Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that this compound effectively induces apoptosis in HCC cells via DR4 signaling pathway activation. Notably, an increase in DR4 levels was observed without changes to Fas or DR5 levels .
- Colon Cancer : In COLO 205 cells, this compound treatment resulted in significant apoptotic effects characterized by decreased Δψm and increased hypodiploid cell populations .
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone |
InChI |
InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3 |
InChI Key |
NYMMDHGEECPYAW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC |
Appearance |
white solid powder |
Purity |
>98% |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HACY6; HAC-Y6; HAC Y6. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.